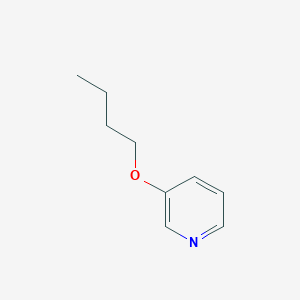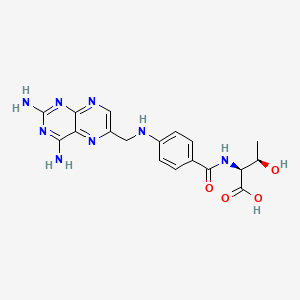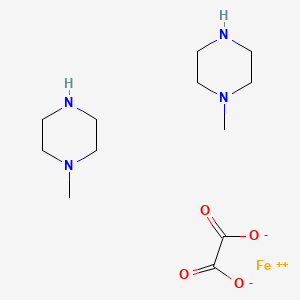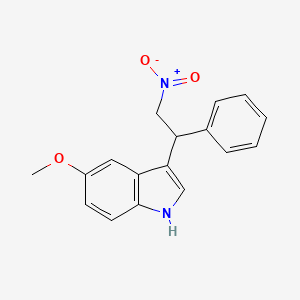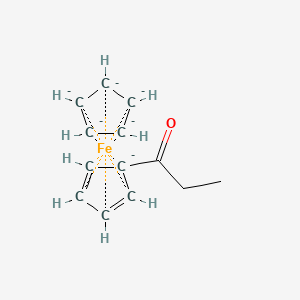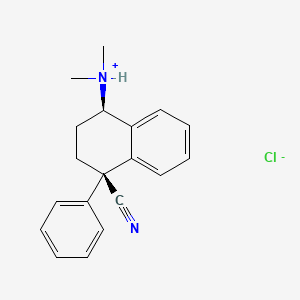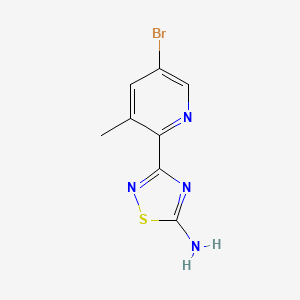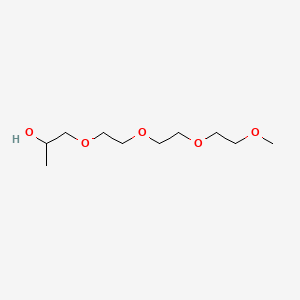
4,7,10,13-Tetraoxatetradecan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7,10,13-Tetraoxatetradecan-2-ol is a chemical compound with the molecular formula C10H22O5. It is known for its unique structure, which includes multiple ether linkages. This compound is often used in various scientific and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13-Tetraoxatetradecan-2-ol typically involves the reaction of tetraethylene glycol with appropriate alcohols under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of ether linkages.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
4,7,10,13-Tetraoxatetradecan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ether linkages are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction typically produces simpler alcohols.
科学的研究の応用
4,7,10,13-Tetraoxatetradecan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: This compound is employed in the preparation of biological buffers and as a stabilizing agent for enzymes.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: It is utilized in the production of polymers and as a surfactant in various formulations.
作用機序
The mechanism by which 4,7,10,13-Tetraoxatetradecan-2-ol exerts its effects is primarily through its ether linkages. These linkages allow the compound to interact with various molecular targets, such as enzymes and receptors, altering their activity and stability. The pathways involved often include hydrogen bonding and van der Waals interactions, which contribute to the compound’s overall efficacy.
類似化合物との比較
Similar Compounds
2,5,8,11-Tetraoxatetradecan-13-ol: Similar in structure but with different functional groups.
Tetrapropylene glycol monomethyl ether: Another compound with multiple ether linkages but different molecular weight and properties.
Uniqueness
4,7,10,13-Tetraoxatetradecan-2-ol is unique due to its specific arrangement of ether linkages, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability and reactivity.
特性
CAS番号 |
58872-88-1 |
|---|---|
分子式 |
C10H22O5 |
分子量 |
222.28 g/mol |
IUPAC名 |
1-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propan-2-ol |
InChI |
InChI=1S/C10H22O5/c1-10(11)9-15-8-7-14-6-5-13-4-3-12-2/h10-11H,3-9H2,1-2H3 |
InChIキー |
IXMBFXZUCVOLMS-UHFFFAOYSA-N |
正規SMILES |
CC(COCCOCCOCCOC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


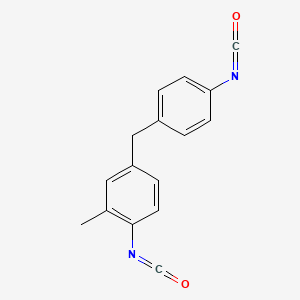
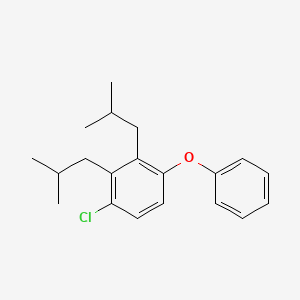

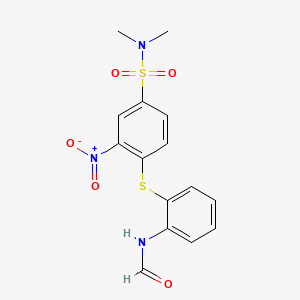
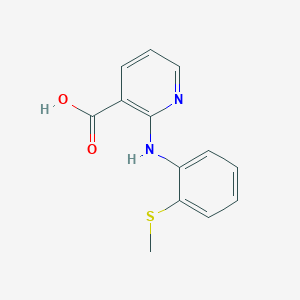
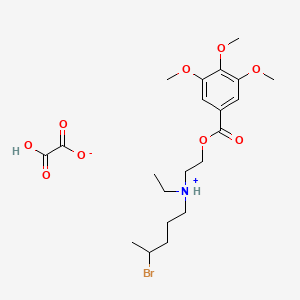
![N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride](/img/structure/B13752733.png)
